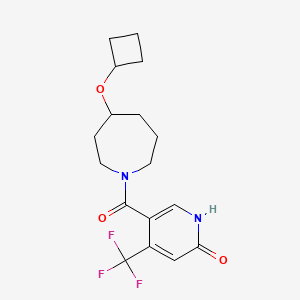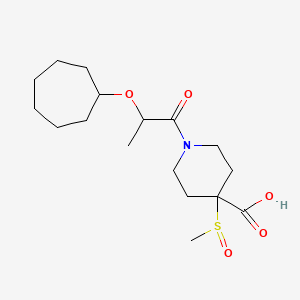
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The KOR is involved in the regulation of pain, stress, and addiction, and has been shown to play a role in the development of various diseases, including depression, anxiety, and drug addiction.
This compound binds to the KOR with high affinity and blocks the binding of endogenous ligands, such as dynorphin, which activate the receptor. By blocking the activation of the KOR, this compound can modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, stress, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the modulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one has several advantages for use in lab experiments, including its high affinity for the KOR, its selectivity for the KOR over other opioid receptors, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one, including the development of novel drugs based on its structure, the exploration of its potential applications in the treatment of various diseases, including cancer and autoimmune disorders, and the further investigation of its mechanism of action and physiological effects. Additionally, research on this compound could lead to the development of new tools for the study of the KOR and its role in various physiological processes.
Métodos De Síntesis
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one can be synthesized using a multi-step process that involves the reaction of 4-(trifluoromethyl)pyridin-2-one with cyclobutanol, followed by the addition of 1,6-diaminohexane and subsequent cyclization to form the azepane ring. The resulting compound is then treated with carbonyldiimidazole to form the final product.
Aplicaciones Científicas De Investigación
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and immunology. In neuroscience, this compound has been shown to act as a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction. This compound has also been studied for its potential applications in the treatment of drug addiction, depression, and anxiety.
In pharmacology, this compound has been shown to have potential applications in the development of novel drugs for the treatment of various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory effects in animal models of inflammatory disorders.
In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been studied for its potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
5-(4-cyclobutyloxyazepane-1-carbonyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)14-9-15(23)21-10-13(14)16(24)22-7-2-5-12(6-8-22)25-11-3-1-4-11/h9-12H,1-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWCODGICOPTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCN(CC2)C(=O)C3=CNC(=O)C=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7439530.png)

![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)
![2-[3-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)furan-2-yl]acetic acid](/img/structure/B7439563.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-3-methylsulfonylpyridine-2-carboxamide](/img/structure/B7439571.png)
![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid](/img/structure/B7439591.png)
![2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)
![2-(2,5-Dimethylphenyl)-6-[3-[(1-methylpyrazol-4-yl)methyl]azetidine-1-carbonyl]-4,5-dihydropyridazin-3-one](/img/structure/B7439609.png)